molecular formula C15H12ClNO3S2 B6424631 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide CAS No. 2034456-36-3

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide

Cat. No. B6424631
CAS RN: 2034456-36-3
M. Wt: 353.8 g/mol
InChI Key: HSUMNVZFWCSHDS-UHFFFAOYSA-N
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Description

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring with four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic molecule, is a key step in the synthesis of these compounds . This process is not well developed and is an area of ongoing research .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several different types of chemical bonds . The X-ray crystal structure of similar compounds has been used to clarify the binding mode and the stringent requirements for high affinity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . One key reaction is the protodeboronation of pinacol boronic esters, which is achieved using a radical approach . Another important reaction is the hydromethylation of alkenes, a transformation that is valuable but not well understood .

Scientific Research Applications

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide has been studied for its potential use in scientific research. It has been shown to be an inhibitor of cytochrome P450 enzymes, which are important for the metabolism of drugs and other xenobiotics. Additionally, this compound has been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and anti-oxidant properties, as well as its ability to modulate the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of cytochrome P450 enzymes. It is believed that this compound binds to the active site of these enzymes, preventing them from catalyzing the metabolism of drugs and other xenobiotics. Additionally, this compound has been shown to modulate the activity of certain enzymes, such as those involved in the biosynthesis of fatty acids and cholesterol.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of cytochrome P450 enzymes, which are important for the metabolism of drugs and other xenobiotics. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, as well as its ability to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide in lab experiments include its ability to inhibit cytochrome P450 enzymes, its anti-inflammatory and anti-oxidant properties, and its ability to modulate the activity of certain enzymes. However, the use of this compound in lab experiments is limited by its potential toxicity and its limited availability.

Future Directions

There are a number of potential future directions for the use of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide in scientific research. These include further study of its potential use as an inhibitor of cytochrome P450 enzymes, its potential use in drug discovery and development, and its potential use as a therapeutic agent. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity.

Synthesis Methods

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide can be synthesized using a multi-step synthesis process. The first step involves the reaction of 4-bromo-2-chloro-5-methylthiophene-2-sulfonamide with furan-3-yl bromide in the presence of a base such as sodium hydroxide. This reaction yields the desired product, this compound. The second step involves the reaction of the desired product with a reducing agent such as sodium borohydride, which yields the final product, this compound.

properties

IUPAC Name

5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S2/c16-14-5-6-15(21-14)22(18,19)17-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUMNVZFWCSHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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